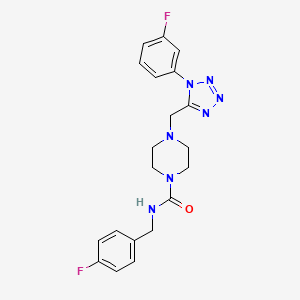

N-(4-fluorobenzyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N7O/c21-16-6-4-15(5-7-16)13-23-20(30)28-10-8-27(9-11-28)14-19-24-25-26-29(19)18-3-1-2-17(22)12-18/h1-7,12H,8-11,13-14H2,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSBHRNTLZZYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also referred to as BMS-599626, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, characterized by the presence of a fluorobenzyl group and a tetrazole moiety. Its molecular formula is with a molecular weight of approximately 358.39 g/mol. The structural representation can be summarized as follows:

- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor binding.

- Tetrazole Ring : Known for its ability to mimic carboxylic acids and participate in hydrogen bonding.

The biological activity of BMS-599626 is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinase Activity : BMS-599626 has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.

- Modulation of Neurotransmitter Receptors : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Anticancer Activity

Research indicates that BMS-599626 exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 2.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 3.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 1.8 | Inhibition of angiogenesis |

These findings suggest that BMS-599626 may serve as a potential lead compound for developing new anticancer therapies.

Neuropharmacological Effects

In addition to its anticancer properties, BMS-599626 has been explored for its neuropharmacological effects:

- Anxiolytic Activity : Animal models have shown that administration of BMS-599626 leads to reduced anxiety-like behavior.

- Cognitive Enhancement : Preliminary studies suggest improvements in memory tasks, indicating potential use in treating cognitive disorders.

Case Studies

Several studies have investigated the biological activity of BMS-599626:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's potency against multiple cancer types. Results indicated that it effectively inhibited tumor growth in xenograft models, demonstrating a favorable safety profile compared to existing treatments .

- Neuropharmacological Investigation : In a recent publication, researchers assessed the cognitive effects of BMS-599626 in rodent models. The results highlighted significant improvements in memory retention and reduced anxiety levels, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

Compounds sharing the piperazine-carboxamide backbone but differing in substituents are summarized in Table 1 .

Table 1: Structural Comparison of Piperazine-Carboxamide Derivatives

Key Observations :

Tetrazole-Containing Analogues

Table 2: Comparison with Tetrazole-Based Pharmaceuticals

Key Observations :

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(4-fluorobenzyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between 3-fluorophenyl azide and nitriles under microwave irradiation or copper catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) to ensure regioselectivity .

- Step 2: Piperazine-carboxamide coupling using N-(4-fluorobenzyl)piperazine and activated carbonyl intermediates (e.g., CDI or HBTU-mediated amidation) in THF or DCM under inert conditions .

- Optimization: Adjust reaction time (12–24 hrs), temperature (RT to 60°C), and solvent polarity (THF vs. DMF) to maximize yield (>70%). Monitor via TLC and purify via silica gel chromatography (ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine methylene at δ 3.4–3.6 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~468) and isotopic patterns consistent with fluorine atoms .

- HPLC-PDA: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of fluorine substituents in biological activity?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with varied fluorine positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) or replace fluorine with chloro/methoxy groups .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) or receptors via competitive binding assays (IC₅₀ determination).

- Data Analysis: Correlate fluorine’s electronegativity with enhanced binding affinity (e.g., fluorophenyl groups improve π-π stacking in hydrophobic pockets) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, incubation time) .

- Mechanistic Profiling: Compare apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential (JC-1 staining) to differentiate modes of action .

- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and control for batch-to-batch compound variability .

Advanced: What computational strategies predict the compound’s binding affinity with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with piperazine NH, hydrophobic contacts with fluorophenyl groups) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., ATP-binding pocket in kinases) .

- Free Energy Calculations: Apply MM-PBSA to estimate ΔGbinding and validate against experimental IC₅₀ values .

Advanced: How can metabolic stability studies improve the compound’s pharmacokinetic profile?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ < 30 mins suggests rapid metabolism) .

- Metabolite ID: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at piperazine or tetrazole oxidation) .

- Prodrug Design: Introduce ester or carbamate prodrug moieties to enhance oral bioavailability .

Basic: What are the key challenges in scaling up synthesis from milligrams to grams?

Methodological Answer:

- Reaction Scalability: Transition from batch to flow chemistry for exothermic steps (e.g., tetrazole cyclization) to improve safety and yield .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Advanced: How can researchers validate off-target effects in phenotypic assays?

Methodological Answer:

- Target Deconvolution: Use CRISPR-Cas9 knockout libraries or siRNA screening to identify unintended protein interactions .

- Selectivity Profiling: Compare activity against related targets (e.g., kinase panels) and calculate selectivity indices (SI > 10 indicates specificity) .

- Chemical Proteomics: Employ affinity-based pull-down assays with biotinylated probes to map off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.